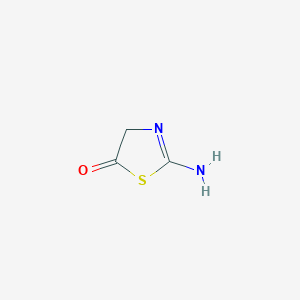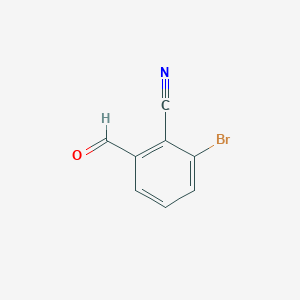
2-Amino-2-thiazolin-5-one
Overview
Description
2-Amino-2-thiazolin-5-one is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Aminothiazol-5(4H)-one are UDP-N-acetylmuramate/L-alanine ligase and 5-lipoxygenase (5-LOX) . These enzymes play crucial roles in bacterial cell wall synthesis and the biosynthesis of leukotrienes, respectively .
Mode of Action
2-Aminothiazol-5(4H)-one interacts with its targets through protein-ligand interactions . The compound has been shown to have a strong binding affinity for UDP-N-acetylmuramate/L-alanine ligase, acting as an antagonist . It also inhibits 5-LOX, potentially through competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. By inhibiting UDP-N-acetylmuramate/L-alanine ligase, it disrupts bacterial cell wall synthesis . Its inhibition of 5-LOX affects the biosynthesis of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of UDP-N-acetylmuramate/L-alanine ligase by 2-Aminothiazol-5(4H)-one can lead to antibacterial effects, as it disrupts bacterial cell wall synthesis . Its inhibition of 5-LOX can have anti-inflammatory effects, as it disrupts the biosynthesis of pro-inflammatory leukotrienes .
Biochemical Analysis
Biochemical Properties
2-Aminothiazol-5(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity . Additionally, 2-Aminothiazol-5(4H)-one has been found to bind to specific proteins, altering their conformation and function . These interactions are essential for its biological activity and therapeutic potential.
Cellular Effects
2-Aminothiazol-5(4H)-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Aminothiazol-5(4H)-one can modulate signaling pathways that control cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular behavior. Furthermore, 2-Aminothiazol-5(4H)-one can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Aminothiazol-5(4H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. Additionally, 2-Aminothiazol-5(4H)-one can activate certain enzymes, enhancing their activity and promoting specific biochemical reactions . These molecular interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminothiazol-5(4H)-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Aminothiazol-5(4H)-one remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 2-Aminothiazol-5(4H)-one in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-Aminothiazol-5(4H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, 2-Aminothiazol-5(4H)-one can cause adverse effects, including toxicity to the nervous system, kidneys, and reproductive system . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
2-Aminothiazol-5(4H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Aminothiazol-5(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-Aminothiazol-5(4H)-one can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of 2-Aminothiazol-5(4H)-one is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Aminothiazol-5(4H)-one may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of 2-Aminothiazol-5(4H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-thiazolin-5-one typically involves the reaction of thiourea with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazoline ring. The reaction conditions often include the use of solvents such as ethanol or water and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-thiazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolines .
Scientific Research Applications
2-Amino-2-thiazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: It has been studied for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, biocides, and fungicides
Comparison with Similar Compounds
2-Aminothiazole: Shares a similar thiazole ring structure but lacks the additional functional groups present in 2-Amino-2-thiazolin-5-one.
Thiazolidine: A reduced form of thiazoline, differing in the saturation of the ring structure.
Thiazole: A simpler structure with only sulfur and nitrogen in the ring, without the amino group.
Uniqueness: this compound stands out due to its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
2-amino-4H-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAWYVYKAFROJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)





![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)




![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)
